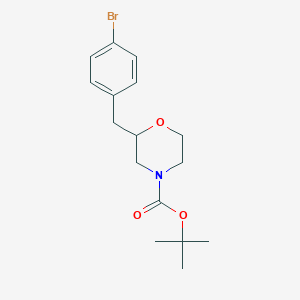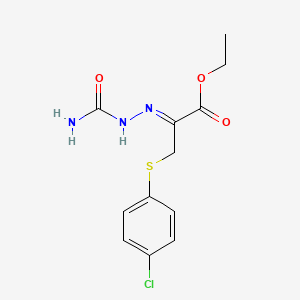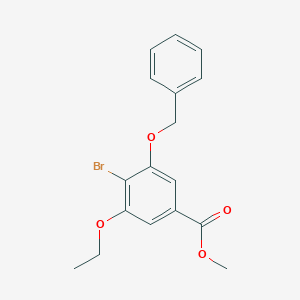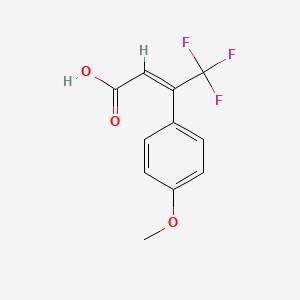
Dimethylanaline-PEG4-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylanaline-PEG4-acid is a compound that features a carboxylic acid and a methylaniline group. It is a short polyethylene glycol (PEG) linker, which is often used in various chemical and biological applications due to its unique properties. The compound has a molecular formula of C22H36N2O7 and a molecular weight of 440.5.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethylanaline-PEG4-acid is synthesized through a series of chemical reactions that involve the introduction of the PEG linker and the methylaniline group. The synthetic route typically involves the following steps:
Formation of PEG Linker: The PEG linker is synthesized by reacting ethylene oxide with a suitable initiator, such as methanol or ethylene glycol, under controlled conditions.
Introduction of Methylaniline Group: The methylaniline group is introduced by reacting the PEG linker with N-methylaniline in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Formation of Carboxylic Acid Group: The carboxylic acid group is introduced by reacting the intermediate product with a suitable carboxylating agent, such as succinic anhydride or glutaric anhydride.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves:
Continuous Flow Synthesis: The reactants are continuously fed into a reactor, where the reactions take place under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as column chromatography, recrystallization, or distillation to remove impurities and obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Dimethylanaline-PEG4-acid undergoes various chemical reactions, including:
Oxidation: The methylaniline group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form corresponding alcohols or aldehydes.
Substitution: The methylaniline group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common reagents for electrophilic aromatic substitution include nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Major Products
The major products formed from these reactions include nitroso or nitro derivatives (oxidation), alcohols or aldehydes (reduction), and substituted methylaniline derivatives (substitution).
Scientific Research Applications
Dimethylanaline-PEG4-acid has a wide range of scientific research applications, including:
Chemistry: It is used as a PEG linker in the synthesis of various compounds, including polymers, dendrimers, and conjugates.
Biology: It is used in the modification of biomolecules, such as proteins, peptides, and nucleic acids, to improve their solubility, stability, and bioavailability.
Medicine: It is used in drug delivery systems to enhance the pharmacokinetics and pharmacodynamics of therapeutic agents.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Dimethylanaline-PEG4-acid involves its ability to modify the properties of biomolecules and other compounds through PEGylation. PEGylation refers to the covalent attachment of PEG chains to molecules, which can improve their solubility, stability, and bioavailability. The methylaniline group can interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The carboxylic acid group can form amide bonds with amines, allowing for the conjugation of the compound to various biomolecules.
Comparison with Similar Compounds
Dimethylanaline-PEG4-acid can be compared with other similar compounds, such as:
Dimethylanaline-PEG2-acid: This compound has a shorter PEG linker, which may result in different solubility and stability properties.
Dimethylanaline-PEG6-acid: This compound has a longer PEG linker, which may enhance its solubility and stability compared to this compound.
Methylaniline-PEG4-acid: This compound lacks the second methyl group on the aniline, which may affect its reactivity and interaction with molecular targets.
This compound is unique due to its specific combination of functional groups and PEG linker length, which provides a balance of solubility, stability, and reactivity for various applications.
Properties
Molecular Formula |
C22H36N2O7 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[4-(N-methylanilino)butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C22H36N2O7/c1-24(20-6-3-2-4-7-20)11-5-8-21(25)23-10-13-29-15-17-31-19-18-30-16-14-28-12-9-22(26)27/h2-4,6-7H,5,8-19H2,1H3,(H,23,25)(H,26,27) |
InChI Key |
VIYAUCXSYISJRB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCC(=O)NCCOCCOCCOCCOCCC(=O)O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl phosphate](/img/structure/B13722328.png)

![N-Ethyl-3-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13722367.png)
![6-Bromo-4-(cyclopentylmethyl)-8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13722370.png)
![2-Amino-6-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13722374.png)





![{[1-(Cyclopentylmethyl)-1H-indol-5-yl]methyl}(methyl)amine](/img/structure/B13722402.png)



